molecular formula C15H17Cl2N3O3 B5679967 3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide

3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide

Cat. No. B5679967
M. Wt: 358.2 g/mol
InChI Key: KMKARDPYSKGMEY-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of organic compounds known for their complex structures and multifaceted applications in various fields, including materials science, pharmaceuticals, and chemical research. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acylation reactions, cyclization, and characterizations through analytical and spectral methods such as NMR, IR, and mass spectrometry. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, showcasing a typical synthesis route for such complex molecules (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography and computational methods like DFT calculations. The intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformations of aromatic rings. This was observed in the study of N-3-hydroxyphenyl-4-methoxybenzamide, where crystal packing and dimerization showed a minor effect on bond lengths and angles but were crucial for dihedral angles and rotational conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include oxidation, cyclization, and interactions leading to the formation of new derivatives with varied functional groups. For example, the chemical oxidation of N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide demonstrated several oxidation sites, mainly on the arylmethyl group without cleavage of the isoxazole ring, indicating the reactivity and potential for derivative synthesis of such compounds (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, the oxadiazole derivatives exhibit specific crystalline structures and solubility characteristics that influence their physical behavior and application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for understanding the compound's applications and behavior in various environments. The study on the oxidation of benzamide derivatives, for example, sheds light on the reactivity and stability of such compounds under different chemical conditions (Adolphe-Pierre et al., 1998).

properties

IUPAC Name

3,5-dichloro-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O3/c1-9-11(16)6-10(7-12(9)17)15(21)20(2)8-14-18-13(19-23-14)4-5-22-3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKARDPYSKGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N(C)CC2=NC(=NO2)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-N,4-dimethylbenzamide

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